5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide is a heterocyclic compound that incorporates a furan ring, a thiazole ring, and a bromine atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-phenylthioamide with α-haloketones under basic conditions.
Bromination: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.
Amidation: The final step involves the coupling of the brominated furan with the thiazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems to scale up the production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction of the bromine atom can lead to the formation of the corresponding furan-2-carboxamide.
Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Furan-2-carboxamide.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding.
Chemical Biology: Employed in the design of bioactive molecules and drug discovery.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-(2-thiazol-4-yl)ethyl)furan-2-carboxamide
- 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)thiophene-2-carboxamide
- 5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrrole-2-carboxamide
Uniqueness
5-bromo-N-(2-(2-phenylthiazol-4-yl)ethyl)furan-2-carboxamide is unique due to the combination of the furan and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. The presence of the bromine atom also allows for further functionalization through substitution reactions.
Properties
IUPAC Name |
5-bromo-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c17-14-7-6-13(21-14)15(20)18-9-8-12-10-22-16(19-12)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHUEBCQKTUBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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